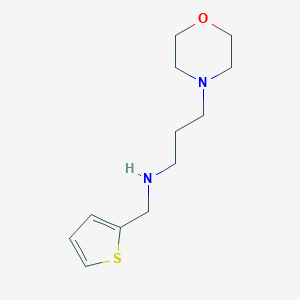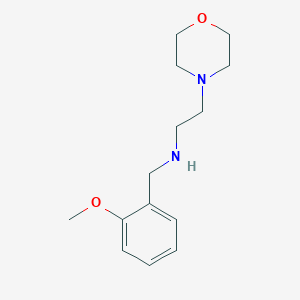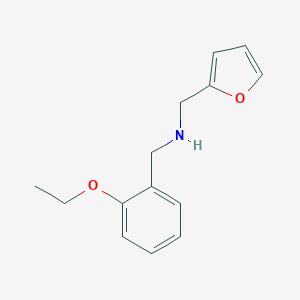![molecular formula C13H15ClFN3 B511058 [(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine CAS No. 852934-12-4](/img/structure/B511058.png)
[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as N-(2-chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)-1-propanamine, has a molecular weight of 267.73 . It is an oil at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazole compounds in general can be synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15ClFN3/c14-12-3-1-4-13(15)11(12)9-16-5-2-7-18-8-6-17-10-18/h1,3-4,6,8,10,16H,2,5,7,9H2 . This indicates the presence of a chloro and fluoro group on the phenyl ring, a methyl group attached to the phenyl ring, and a propyl group attached to an imidazole ring .Scientific Research Applications
Synthesis and Structural Properties
Research into the synthesis and structural properties of novel compounds, including those with imidazole and phenyl substitutions, has been extensive. For instance, the study on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones explores the reaction of chloral with substituted anilines, resulting in various products depending on the amine type and reaction conditions. This research provides insight into the conformation of the observed products through high-resolution spectra and ab initio calculations, demonstrating the complexity and versatility of reactions involving chloral and amines (Issac & Tierney, 1996).
Pharmacophore Design for Kinase Inhibitors
Compounds with imidazole scaffolds are significant in the design of kinase inhibitors, highlighting their application in developing treatments for inflammatory diseases. A review of the literature describing the design, synthesis, and activity studies of tri- and tetra-substituted imidazole compounds as selective inhibitors of p38 mitogen-activated protein kinase underlines their importance in medicinal chemistry. These inhibitors demonstrate potential for treating diseases associated with proinflammatory cytokine release (Scior et al., 2011).
Environmental Science: PFAS Removal
In environmental sciences, research into the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies highlights the application of amine-containing sorbents. These studies suggest that amine-functionalized materials can offer effective solutions for PFAS control, underscoring the role of chemical engineering in addressing environmental contaminants. The critical analysis of amine-containing sorbents for PFAS removal discusses the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology on the efficiency of PFAS capture (Ateia et al., 2019).
Future Directions
While specific future directions for this compound were not found, imidazole compounds are important synthons in the development of new drugs due to their broad range of chemical and biological properties . They are used in the treatment of various diseases and conditions, and research into their potential uses is ongoing .
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFN3/c14-12-3-1-4-13(15)11(12)9-16-5-2-7-18-8-6-17-10-18/h1,3-4,6,8,10,16H,2,5,7,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFVEVMNZARKMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCCCN2C=CN=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
![13,13,13a,15,15-pentamethyl-6,7,13a,15-tetrahydro-13H-indolo[1',2':4,5][1,4]diazepino[1,7-a]indole](/img/structure/B511031.png)
![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)


![3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol](/img/structure/B511055.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)

![{4-[(4-Methoxy-benzylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511066.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine](/img/structure/B511068.png)

![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)